molecular formula C13H16N2O2 B12484496 N-[(5-methylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine

N-[(5-methylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine

Cat. No.: B12484496
M. Wt: 232.28 g/mol
InChI Key: IGBQNNRPOKYBHF-UHFFFAOYSA-N
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Description

N-[(5-methylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine is a chemical compound of significant interest in organic and medicinal chemistry research due to its hybrid structure incorporating two privileged motifs: a 5-methylfuran ring and a pyridine moiety. The 5-methylfuran component is a significant organic chemical raw material derived from the catalytic conversion of biomass like hemicellulose, positioning this compound as a potential intermediate in the synthesis of sustainable chemicals and high-density liquid fuels . The pyridine ring is a common feature in numerous bioactive molecules and pharmaceuticals, often contributing to molecular recognition and binding through its hydrogen-bond accepting properties. This specific molecular architecture, featuring a furan-methyl-pyridine-ethanamine chain, suggests potential for investigation in various pharmacological applications, as structurally similar compounds containing pyridine and amine functional groups are known to exhibit histamine H1 receptor antagonism, which is a key mechanism for anti-allergic therapeutics . Researchers can utilize this compound as a versatile building block for the synthesis of more complex heterocyclic systems or as a lead structure in the development of novel bioactive agents. It is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C13H16N2O2/c1-11-5-6-12(17-11)10-14-8-9-16-13-4-2-3-7-15-13/h2-7,14H,8-10H2,1H3

InChI Key

IGBQNNRPOKYBHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNCCOC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Pyridin-2-yloxy Ethanamine Synthesis

The pyridin-2-yloxy ethanamine moiety is typically synthesized via nucleophilic substitution between 2-hydroxypyridine and 2-chloroethylamine. For example, EP1674455A1 (search result 15) describes the reaction of halogenopyridines with alkylating agents under basic conditions. A representative procedure involves:

  • Reactants : 2-Hydroxypyridine, 2-chloroethylamine hydrochloride.
  • Conditions : Potassium carbonate (K₂CO₃) in acetone at 20°C for 5 hours.
  • Yield : 80% after recrystallization in isopropyl alcohol.

This method ensures regioselectivity for the pyridin-2-yloxy group, critical for subsequent functionalization.

Alkylation with 5-Methylfuran-2-ylmethyl Halides

The 5-methylfuranmethyl group is introduced via alkylation. EP2029572B1 (search result 4) highlights the use of 5-methylfuran-2-ylmethyl bromide in coupling reactions.

  • Reactants : 2-(Pyridin-2-yloxy)ethanamine, 5-methylfuran-2-ylmethyl bromide.
  • Conditions : Triethylamine (Et₃N) in dichloromethane (DCM) at 0–25°C.
  • Yield : ~75% after silica gel chromatography.

Table 1: Nucleophilic Substitution Conditions

Step Reagents Solvent Temperature Yield
Pyridin-2-yloxy formation 2-Hydroxypyridine, 2-chloroethylamine Acetone 20°C 80%
Furanmethyl alkylation 5-Methylfuran-2-ylmethyl bromide DCM 0–25°C 75%

Reductive Amination Approaches

Condensation-Reduction Strategy

Reductive amination avoids the need for pre-formed halides. PubChem CID 53572779 (search result 6) illustrates the condensation of 2-(pyridin-2-yloxy)acetaldehyde with 5-methylfuran-2-ylmethanamine, followed by reduction.

  • Reactants : 2-(Pyridin-2-yloxy)acetaldehyde, 5-methylfuran-2-ylmethanamine.
  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol.
  • Yield : 68% after purification.

One-Pot Methodology

EP1674455A1 (search result 15) describes a one-pot reductive amination using titanium isopropoxide and sodium cyanoborohydride. This method is advantageous for scalability:

  • Reactants : 5-Methylfurfural, 2-(pyridin-2-yloxy)ethylamine.
  • Conditions : Titanium isopropoxide in ethanol at 80°C, followed by NaBH₃CN.
  • Yield : 85%.

Catalytic Hydrogenation Techniques

Nitrile Intermediate Hydrogenation

Catalytic hydrogenation of nitriles provides high-purity amines. EP1674455A1 (search result 15) reports the hydrogenation of 2-(pyridin-2-yloxy)acetonitrile in the presence of Raney nickel:

  • Catalyst : Raney nickel (H₂, 40 bar).
  • Solvent : Methanol.
  • Yield : 90%.

Direct Amine Synthesis

PubChem CID 141737651 (search result 10) employs hydrogenation of imines derived from 5-methylfuran-2-carbaldehyde and 2-(pyridin-2-yloxy)ethylamine.

  • Catalyst : Palladium on carbon (Pd/C).
  • Conditions : H₂ at 30 bar, 50°C.
  • Yield : 78%.

Table 2: Catalytic Hydrogenation Parameters

Substrate Catalyst Pressure Temperature Yield
2-(Pyridin-2-yloxy)acetonitrile Raney Ni 40 bar 50°C 90%
Furanmethyl imine Pd/C 30 bar 50°C 78%

Alkylation of Amines

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation under mild conditions. EP2029572B1 (search result 4) applies this to couple 5-methylfuran-2-ylmethanol with 2-(pyridin-2-yloxy)ethylamine:

  • Reactants : 5-Methylfuran-2-ylmethanol, 2-(pyridin-2-yloxy)ethylamine.
  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
  • Yield : 70%.

Phase-Transfer Catalysis

PubChem CID 7164635 (search result 2) demonstrates alkylation using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst:

  • Reactants : 2-(Pyridin-2-yloxy)ethylamine, 5-methylfuran-2-ylmethyl bromide.
  • Conditions : K₂CO₃, TBAB in water/DCM.
  • Yield : 82%.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Method Advantages Limitations Scalability
Nucleophilic substitution High regioselectivity Requires halogenated reagents Industrial
Reductive amination One-pot synthesis Sensitivity to moisture Lab-scale
Catalytic hydrogenation High purity High-pressure equipment needed Pilot-scale
Mitsunobu reaction Mild conditions Costly reagents Small-scale

Chemical Reactions Analysis

Types of Reactions

[(5-METHYLFURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution).

Major Products

Mechanism of Action

The mechanism of action of [(5-METHYLFURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Pharmacological Notes (If Available)
N-[(5-Methylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine Ethanamine backbone 5-Methylfuran, pyridin-2-yloxy Unknown receptor activity; inferred hybrid design
2-(5-Methyl-2-furyl)ethanamine (CAS 30796-85-1) Ethanamine backbone 5-Methylfuran (no pyridine) Simpler analogue; potential precursor
N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine Ethanamine backbone Furan, fluorothiophene Heterocyclic variation (thiophene vs. pyridine)
25I-NBOMe Phenethylamine backbone 4-Iodo-2,5-dimethoxyphenyl, N-methoxybenzyl Potent 5-HT2A agonist; high toxicity
24H-NBOMe derivatives Phenethylamine backbone Dimethoxyphenyl, substituted benzyl 5-HT2A agonists with neurochemical effects

Key Observations:

Heterocyclic vs. Phenyl Systems : Unlike NBOMe compounds (e.g., 25I-NBOMe), which feature methoxy-substituted phenyl rings, the target compound utilizes furan and pyridine rings. These heterocycles may alter receptor binding kinetics due to differences in electron distribution and steric effects .

Pyridinyloxy Group: The pyridin-2-yloxy substituent introduces a hydrogen-bond acceptor site, which could influence solubility or interactions with enzymes like monoamine oxidases .

Pharmacological and Toxicological Implications

  • NBOMe Series: Highly potent 5-HT2A agonists with EC50 values in the low nanomolar range; associated with severe toxicity (seizures, hyperthermia) due to overstimulation .
  • This could imply hepatotoxicity risks absent in phenyl-based compounds .
  • Pyridine-Containing Analogues : Pyridine moieties may enhance blood-brain barrier penetration compared to phenyl groups, though this remains speculative without direct evidence .

Biological Activity

N-[(5-methylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.25 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli62.5 µg/mL
S. aureus78.12 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, especially against resistant strains .

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

The observed cytotoxicity indicates that this compound may interfere with cancer cell proliferation, warranting further investigation into its mechanisms of action .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cellular signaling pathways in cancer cells.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : In a recent publication, researchers conducted a series of assays to evaluate the antimicrobial efficacy of various derivatives of the compound. The study concluded that modifications to the furan and pyridine moieties could enhance antimicrobial activity .
  • Anticancer Evaluation : A detailed investigation into the anticancer properties revealed that the compound induces apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • In Silico Studies : Computational analyses have suggested that this compound interacts strongly with target proteins involved in bacterial resistance mechanisms, indicating potential for drug development targeting resistant strains .

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